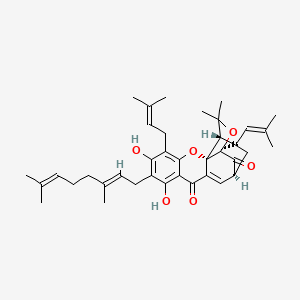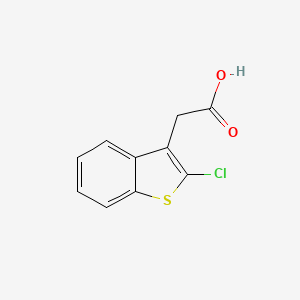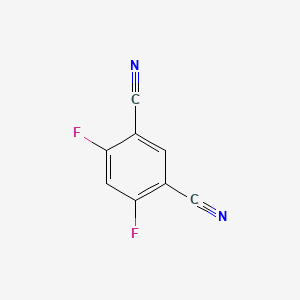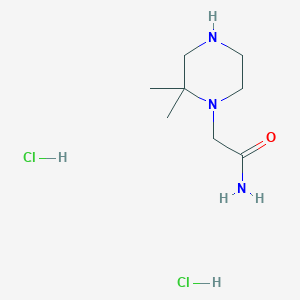
1,3-二氯-5-硝基异喹啉
描述
1,3-Dichloro-5-nitroisoquinoline (DCNIQ) is a heterocyclic compound that is used in a variety of research applications. It has been widely studied for its potential therapeutic and industrial applications due to its unique properties.
科学研究应用
电子转移反应
1,3-二氯-5-硝基异喹啉已在电子转移反应的背景下进行了探索。例如,1-氯甲基-5-硝基异喹啉是一种相关化合物,已显示出与 2-硝基丙烷阴离子的独特反应性,表明其在烷基化剂和合成具有抗肿瘤特性的新化合物中的潜力。这种反应性对于理解药物化学中的电子转移机制非常重要 (Vanelle et al., 1994)。
反应机理
该化合物与 2-硝基丙烷阴离子的反应导致形成 1-异丙叉甲基-5-硝基异喹啉,突出了其在 SRN1 和 ERC1 机制中的作用。这些发现对于理解各种试剂对该反应的抑制作用至关重要,并有助于更广泛地了解有机反应机理 (Vanelle et al., 1994)。
胺化反应
研究探索了 1,3-二氯-5-硝基异喹啉和相关化合物的胺化反应。此过程涉及将硝基化合物转化为其氨基类似物,这是合成各种药物和生物活性分子的关键步骤 (Woźniak & Nowak, 1994)。
新化合物的合成
已记录使用 1,3-二氯-5-硝基异喹啉作为起始原料合成新化合物。这包括新型酰基转移催化剂的开发,说明了该化合物在创建具有在包括药物在内的各个领域潜在应用的新化学实体中的效用 (Chen Pei-ran, 2008)。
拓扑异构酶毒物
对茚并异喹啉拓扑异构酶 I 毒物的研究表明,用 1,3-二氯-5-硝基异喹啉等官能团取代某些毒素可以保留生物活性,同时可能最大程度地降低安全风险。这在癌症治疗的背景下尤其相关 (Beck et al., 2015)。
振动光谱和分子结构
已经研究了 5-硝基异喹啉及其配合物的振动光谱和分子结构,提供了对这些化合物如何在分子水平上相互作用的见解。了解这些相互作用在材料科学和分子生物学等领域至关重要 (Yurdakul, Badoğlu, & Güleşci, 2015)。
安全和危害
作用机制
Target of Action
This compound belongs to the class of isoquinolines, which are known to interact with a variety of biological targets
Mode of Action
Isoquinolines typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The presence of the nitro group and the dichloro substituents may influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological processes, including DNA intercalation, inhibition of enzyme activity, and modulation of receptor function . The nitro and dichloro substituents may influence the compound’s involvement in these pathways.
Pharmacokinetics
The compound’s molecular weight (24305 g/mol) and its lipophilic nature suggest that it may have good membrane permeability, which could influence its absorption and distribution .
Result of Action
Given its structural features, it may exert its effects through interactions with DNA or proteins, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 1,3-Dichloro-5-nitroisoquinoline may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.
生化分析
Biochemical Properties
1,3-Dichloro-5-nitroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in studying enzyme-substrate interactions and drug metabolism.
Cellular Effects
1,3-Dichloro-5-nitroisoquinoline has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of 1,3-Dichloro-5-nitroisoquinoline involves its interaction with various biomolecules. At the molecular level, the compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of effects, including changes in gene expression and enzyme activity . For instance, by inhibiting cytochrome P450 enzymes, 1,3-Dichloro-5-nitroisoquinoline can prevent the metabolism of certain drugs, leading to increased drug levels and potential toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dichloro-5-nitroisoquinoline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 1,3-Dichloro-5-nitroisoquinoline can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,3-Dichloro-5-nitroisoquinoline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of 1,3-Dichloro-5-nitroisoquinoline have been associated with toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage considerations in the use of this compound in research and potential therapeutic applications.
Metabolic Pathways
1,3-Dichloro-5-nitroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various endogenous and exogenous compounds . The compound’s inhibition of these enzymes can lead to altered metabolic flux and changes in metabolite levels. This interaction is particularly important in the context of drug metabolism and the study of drug-drug interactions.
Transport and Distribution
Within cells and tissues, 1,3-Dichloro-5-nitroisoquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 1,3-Dichloro-5-nitroisoquinoline can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, its localization within the mitochondria can impact mitochondrial function and energy production
属性
IUPAC Name |
1,3-dichloro-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-8-4-6-5(9(11)12-8)2-1-3-7(6)13(14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDYTXSRVCIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)
![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)



![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)
![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)

